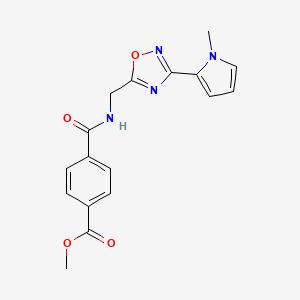
methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, known for its complex structure, merges elements of heterocyclic chemistry and carbamate functionality. Its formation involves the integration of a methylated pyrrole, an oxadiazole ring, and a benzoate ester, providing a rich playground for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the preparation of 1-methyl-1H-pyrrole, which is then coupled with a 1,2,4-oxadiazole derivative. The next step involves the nucleophilic addition of a benzoate ester to form the carbamoyl linkage.
Industrial Production Methods: : Industrial methods might involve the use of high-throughput reactors to optimize the yield and purity of the compound, employing catalysts to streamline the synthesis under mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations at the pyrrole or oxadiazole rings.
Reduction: : Reduction can alter the ester or carbamate functionalities.
Substitution: : The benzoate ring is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Peracids or hydrogen peroxide under acidic conditions.
Reduction: : Metal hydrides like lithium aluminum hydride.
Substitution: : Halogenated agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Hydroxylated derivatives.
Reduction: : Alcohols or amines.
Substitution: : Substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology and Medicine: : Its structure suggests potential biological activity, making it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: : Could be used in the creation of new polymers or materials due to its stability and reactive functional groups.
Wirkmechanismus
The compound’s effects hinge on its ability to interact with biological molecules, possibly through the oxadiazole ring or the carbamate functionality, which could inhibit enzymes or modulate receptor activity.
Molecular Targets and Pathways: : Targets may include serine proteases, given the carbamate’s potential as a mimic for peptide bonds, and pathways involving pyrrole and oxadiazole interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include other carbamoyl benzoates and pyrrole-oxadiazole hybrids. What makes methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate unique is the specific positioning and combination of its functional groups, which confer distinct reactivity and biological activity.
Similar Compounds
Ethyl 4-(((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
Propyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
That’s a wrap! Let’s geek out on this chemistry marvel. Which part intrigued you the most?
Eigenschaften
IUPAC Name |
methyl 4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-9-3-4-13(21)15-19-14(25-20-15)10-18-16(22)11-5-7-12(8-6-11)17(23)24-2/h3-9H,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCUIRMIWMZNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














